An In-depth Technical Guide to 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine: Synthesis, Characterization, and Application in Drug Discovery
An In-depth Technical Guide to 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of stable isotopes, such as deuterium, into pharmacologically active molecules has emerged as a powerful tool to modulate their pharmacokinetic profiles. This guide provides a comprehensive technical overview of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, a deuterated analogue of a substituted diaminopyridine scaffold. The introduction of a trideuteromethyl group is a deliberate modification aimed at influencing metabolic pathways, potentially leading to an improved therapeutic agent.
This document will delve into the core physicochemical properties of this compound, propose a detailed synthetic route based on established chemical principles, outline robust analytical methods for its characterization, and discuss the scientific rationale behind its use in research and drug development. The insights provided are grounded in established methodologies and aim to equip researchers with the necessary knowledge to synthesize, verify, and effectively utilize this compound in their studies.
Core Molecular Attributes
A thorough understanding of the fundamental properties of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is paramount for its effective application. The key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀D₃N₃ | Pharmaffiliates |
| Molecular Weight | 202.27 g/mol | Pharmaffiliates |
| CAS Number | 1020719-03-2 | Pharmaffiliates |
| Synonyms | N3-(Methyl-d3)-5-phenyl-2,3-pyridinediamine | Pharmaffiliates |
| Appearance | Green Solid | Pharmaffiliates |
| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 2,3-diaminopyridine derivatives can be achieved through various methods, including the reduction of a corresponding nitro compound or the amination of a halo-pyridine. A common strategy involves the introduction of an amino group at the 3-position of a 2-aminopyridine scaffold.
A potential synthetic approach could start from 2-amino-5-phenylpyridine, which can be halogenated at the 3-position, followed by a nucleophilic substitution with deuterated methylamine. Alternatively, a more convergent synthesis might involve the construction of the substituted pyridine ring with the desired functionalities already in place.
Below is a proposed, detailed experimental protocol for the synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine, predicated on the amination of a halogenated precursor.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-phenylpyridine (Intermediate)
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To a solution of 2-amino-5-phenylpyridine (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-phenylpyridine.
Causality: The use of NBS provides a mild and selective method for the bromination of the electron-rich pyridine ring at the 3-position, activated by the amino group at the 2-position. The reaction is performed at low temperature initially to control the reactivity and minimize side-product formation.
Step 2: Synthesis of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine
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In a sealed reaction vessel, dissolve 2-amino-3-bromo-5-phenylpyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
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Add deuterated methylamine hydrochloride (CD₃NH₂·HCl) (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) (3 equivalents).
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Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The nucleophilic substitution of the bromide by deuterated methylamine is facilitated by heat and the use of a polar aprotic solvent which can solvate the cation of the base, thereby increasing the nucleophilicity of the amine. An excess of the amine and base is used to drive the reaction to completion.
Step 3: Purification
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The crude 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a green solid.
Self-Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the analytical techniques described in the following section.
Analytical Characterization
A multi-faceted analytical approach is essential for the unambiguous structural elucidation and purity assessment of 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine.
Diagram of Analytical Workflow
Caption: Workflow for the analytical characterization of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound and assessing the efficiency of deuterium incorporation.
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Expected Molecular Ion Peak: For C₁₂H₁₀D₃N₃, the expected monoisotopic mass is approximately 202.14. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
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Fragmentation Pattern: The fragmentation pattern can provide structural information. A characteristic loss of the deuterated methyl group (CD₃) might be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule and for confirming the site and extent of deuteration.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and phenyl rings, as well as the protons of the primary amino group. A key feature will be the absence of a singlet around 2.8-3.0 ppm, which would correspond to the N-CH₃ protons in the non-deuterated analogue.
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¹³C NMR: The carbon NMR spectrum will show the resonances for all twelve carbon atoms. The carbon attached to the deuterium atoms will exhibit a characteristic multiplet due to C-D coupling and will be shifted upfield compared to a C-H carbon.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the three deuterium atoms of the methyl group, providing direct evidence of successful deuteration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both likely containing a small amount of a modifier like trifluoroacetic acid or formic acid, would be a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
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N-H stretching vibrations for the primary and secondary amino groups (around 3200-3500 cm⁻¹).
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C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).
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C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).
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C-D stretching vibrations (around 2100-2200 cm⁻¹), which might be weak and potentially obscured.
Rationale and Applications in Drug Development
The primary motivation for synthesizing deuterated compounds like 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine lies in the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage of this bond by enzymes, particularly cytochrome P450s.
Diagram of the Kinetic Isotope Effect in Drug Metabolism
Caption: The kinetic isotope effect slows the metabolism of the deuterated compound.
This phenomenon can have several beneficial consequences in drug development:
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Improved Pharmacokinetic Profile: By slowing down the metabolism, the half-life of the drug can be extended, potentially leading to less frequent dosing and improved patient compliance.
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Increased Drug Exposure: A lower rate of clearance can result in higher plasma concentrations of the active drug, which may enhance its efficacy.
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Reduced Formation of Toxic Metabolites: If the metabolic pathway involving the N-methyl group leads to the formation of reactive or toxic metabolites, deuteration can reduce their production, thereby improving the safety profile of the drug.
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Altered Metabolite Profile: Deuteration can shift the metabolism towards other pathways, which may lead to the formation of more favorable metabolites.
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Use as an Internal Standard: Deuterated compounds are widely used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) due to their similar chemical and physical properties to the analyte but distinct mass.
Conclusion
2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine represents a valuable tool for researchers in the field of drug discovery and development. This guide has provided a comprehensive overview of its key properties, a proposed synthetic route with detailed experimental considerations, and a robust analytical workflow for its characterization. The strategic incorporation of deuterium in the N-methyl group offers a scientifically sound approach to modulate the metabolic fate of this class of compounds. A thorough understanding of the principles outlined in this guide will enable scientists to effectively synthesize, purify, and characterize this molecule, and to leverage its unique properties in their pursuit of safer and more effective therapeutic agents. The self-validating nature of the described protocols, grounded in established chemical principles and analytical methodologies, ensures a high degree of confidence in the quality and identity of the synthesized compound.
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